1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea
Description
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea is a substituted thiourea derivative characterized by a benzoyl group at the N1 position and a 4-bromo-2-(trifluoromethyl)phenyl group at the N3 position. This compound belongs to a class of acylthioureas known for their diverse applications in coordination chemistry, catalysis, and biological activity . The bromo and trifluoromethyl substituents on the aromatic ring enhance its electron-withdrawing properties, influencing its reactivity and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
N-[[4-bromo-2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2OS/c16-10-6-7-12(11(8-10)15(17,18)19)20-14(23)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFOLKYHKRLYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₀BrF₃N₂OS
- Molecular Weight : 403.22 g/mol
Anticancer Activity
Research indicates that thiourea derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
A study demonstrated that this compound showed significant cytotoxic activity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC₅₀ values reported below 10 µM, indicating high potency compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µM) | Selectivity over Normal Cells |
|---|---|---|
| SW480 | <10 | High |
| SW620 | <10 | High |
| PC3 | <10 | High |
| HaCaT | >10 | Low |
The compound was particularly effective against the SW620 cell line, with reductions in cell viability observed through trypan blue exclusion tests . The mechanisms of action included induction of apoptosis, as evidenced by flow cytometry analysis showing increased late apoptosis rates in treated cells.
The cytotoxic effects are primarily attributed to the ability of the compound to induce apoptosis in cancer cells. The following pathways were identified as being affected:
- Apoptosis Activation : The compound induced late apoptosis in cancer cells, with high percentages of SW480 cells undergoing this process after treatment .
- Cell Cycle Arrest : Treated cells exhibited alterations in cell size and shape, indicating disruptions in normal cell cycle progression .
Antibacterial and Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 2 |
| E. faecalis | 40-50 |
| P. aeruginosa | 40-50 |
| K. pneumoniae | 40-50 |
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiourea derivatives in targeting specific molecular pathways involved in cancer progression. For instance:
- A study found that compounds similar to this compound inhibited angiogenesis and altered cancer cell signaling pathways, leading to reduced tumor growth in vivo .
- Another research indicated that the introduction of halogen substituents significantly enhanced the biological activity of thioureas, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Medicinal Chemistry
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea has been investigated for its potential as an antimicrobial and anticancer agent. The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, leading to increased potency in biological systems .
Case Study: Anticancer Activity
Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced activity against cancer cell lines. For instance, studies have shown that similar thiourea derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .
Agrochemicals
The compound's unique properties also make it a candidate for use in agrochemicals. Its ability to interact with biological macromolecules suggests potential applications as a pesticide or herbicide. The lipophilic nature of the trifluoromethyl group may improve its efficacy in penetrating plant tissues.
Case Study: Herbicidal Activity
In agricultural studies, thiourea derivatives have been tested for their effectiveness as herbicides. Preliminary results indicate that compounds with similar structures can effectively control weed growth without harming crop plants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from analogs primarily in its substitution pattern. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromo and trifluoromethyl groups in the target compound enhance electrophilicity compared to the hydroxyl group in 1-benzoyl-3-(4-hydroxyphenyl)thiourea, which participates in hydrogen bonding .
- Bisbenzoyl Derivatives : The bisbenzoyl analog () exhibits dual thiourea motifs, enabling chelation with metal ions (e.g., Hg(II)), whereas the target compound’s single thiourea core may limit coordination sites .
Spectroscopic and Physical Properties
- Melting Points : Derivatives with bulkier substituents (e.g., pyrazole-carbonyl groups in ) exhibit higher melting points (142–144°C) compared to simpler analogs (e.g., 112–114°C for a dimethylpyrazole variant in ). The trifluoromethyl group’s rigidity may contribute to higher thermal stability .
- NMR Shifts : The target compound’s ¹H-NMR would likely show deshielded NH protons (~δ 12.4 ppm for thiourea NH) similar to analogs in and . The CF₃ group’s electron-withdrawing effect would downfield-shift adjacent aromatic protons .
- IR Spectroscopy : Thiourea derivatives typically show C=O stretches near 1670 cm⁻¹ and C=S stretches near 1149 cm⁻¹, consistent across analogs .
Q & A
Q. What is the synthetic methodology for preparing 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea?
The compound is synthesized via nucleophilic addition of 4-bromo-2-(trifluoromethyl)aniline to benzoylisothiocyanate. The reaction is typically conducted in acetone under stirring for 1–2 hours. The crude product is isolated by acidified aqueous workup and purified via recrystallization from methanol or dichloromethane. Key steps include stoichiometric control of reactants and careful pH adjustment to precipitate the thiourea derivative .
Q. What spectroscopic techniques are used to characterize this thiourea derivative?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the benzoyl group, trifluoromethyl substituent, and thiourea backbone.
- IR spectroscopy identifies the C=O (1660–1680 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretching vibrations.
- Single-crystal X-ray diffraction (using SHELXL) resolves bond lengths and angles, validating intramolecular hydrogen bonds (N–H⋯O/S) and planarity of the thiourea moiety .
Q. How is the purity of the compound assessed during synthesis?
Purity is confirmed via HPLC (reverse-phase C18 column, methanol/water mobile phase) and melting point analysis . Recrystallization from methanol ensures removal of unreacted aniline or benzoylisothiocyanate byproducts .
Advanced Research Questions
Q. How does the substitution pattern influence the compound’s coordination chemistry with transition metals?
The thiourea group acts as a bidentate ligand, coordinating metals via the sulfur and adjacent nitrogen atoms. For example, Hg(II) forms distorted tetrahedral complexes with 1-benzoylthiourea derivatives, stabilized by intramolecular N–H⋯O hydrogen bonds. Substituents like bromo and trifluoromethyl enhance electron-withdrawing effects, modulating metal-binding affinity. Characterization involves X-ray crystallography and UV-Vis spectroscopy to assess ligand-to-metal charge transfer .
Q. What strategies resolve contradictions in crystallographic bond-length data during refinement?
Q. How is the gibberellin-like bioactivity of this thiourea derivative evaluated?
- Arabidopsis thaliana hypocotyl elongation assays : Measure hypocotyl length under dark conditions at 0.1–10 µM concentrations.
- Rice germination tests : Compare germination rates to gibberellin A₃ (GA₃) controls.
- Mutant studies : Use GA-deficient mutants (e.g., ga1-1) to confirm activity via rescue experiments. Compound S8 (a structural analog) showed 97% hypocotyl elongation promotion at 0.1 µM, surpassing GA₃ .
Q. How are conflicting bioactivity results (e.g., anti-parasitic vs. protease inhibition) reconciled?
- Dose-response curves : Establish IC₅₀ values for each target (e.g., Trypanosoma brucei vs. HIV-1 protease).
- Selectivity assays : Use enzyme-specific inhibitors (e.g., pepstatin for proteases) to confirm mechanism.
- Molecular docking (AutoDock 4.2): Compare binding affinities to different active sites. For example, 1-(3-bromobenzoyl)-3-[2-(...)phenyl]thiourea showed 97% HIV-1 protease inhibition at 100 µM but lower anti-trypanosomal activity .
Q. What computational methods predict the compound’s reactivity in heterocyclic synthesis?
- DFT calculations (Gaussian 09): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Retrosynthetic analysis : Identify feasible routes to benzothiazoles or thiazolidinones via cyclization with α-haloketones or bromine .
Methodological Best Practices
- Crystallography : For twinned crystals, use SHELXE for initial phasing and SHELXL for refinement with TWIN/BASF instructions .
- Bioassays : Include solvent controls (e.g., DMSO) to rule out artifactual activity in cell-based assays .
- Synthesis : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to minimize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
